molecular formula C26H54O2 B2455716 1-[2-(Dodecyloxy)ethoxy]dodecane CAS No. 22870-18-4

1-[2-(Dodecyloxy)ethoxy]dodecane

Cat. No.: B2455716
CAS No.: 22870-18-4
M. Wt: 398.716
InChI Key: PISUYKADQNVTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Dodecyloxy)ethoxy]dodecane ( 22870-18-4) is a high-molecular-weight ether compound with the formula C₂₆H₅₄O₂ and a molecular weight of 398.7 g/mol . It is a useful research compound, typically provided with a purity of 95% or higher . The synthesis of this specific molecule can be achieved through established synthetic routes, such as the controlled ethoxylation of dodecanol, which involves the stepwise addition of ethylene oxide units to the alcohol in the presence of a basic catalyst like potassium hydroxide (KOH) . An alternative, more tailored synthesis involves nucleophilic substitution reactions, for instance, using triethylene glycol with 1-iodododecane, a method akin to the Williamson ether synthesis . As a member of the non-ionic surfactant family, which includes structurally similar compounds like diethylene glycol monododecyl ether (PEG 2 lauryl ether) that are known for their use as pharmaceutical excipients, this compound is of significant interest in research applications . These excipients are studied for their ability to improve the stability, solubility, and processability of formulations and can influence the absorption, distribution, metabolism, and elimination (ADME) processes of co-administered drugs . Researchers can leverage this compound as a model for studying surfactant behavior, membrane interactions, and as a potential component in various experimental formulations. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

1-(2-dodecoxyethoxy)dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISUYKADQNVTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57208-34-1
Details Compound: Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(dodecyloxy)-
Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(dodecyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57208-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101223309
Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(dodecyloxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57208-34-1
Record name Poly(oxy-1,2-ethanediyl), α-dodecyl-ω-(dodecyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 1 2 Dodecyloxy Ethoxy Dodecane

Established Synthetic Routes and Reaction Pathways for 1-[2-(Dodecyloxy)ethoxy]dodecane

Ethoxylation of Dodecanol (B89629): Catalytic Approaches and Process Optimization

The primary and most widely documented method for synthesizing 1-[2-(dodecyloxy)ethoxy]dodecane is through the ethoxylation of dodecanol (lauryl alcohol) with ethylene (B1197577) oxide. This process involves the stepwise addition of ethylene oxide units to the alcohol in the presence of a catalyst. acs.org

Basic catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are commonly employed in the ethoxylation of alcohols. acs.orggoogle.com The mechanism involves the deprotonation of the alcohol by the base to form an alkoxide, which then acts as a nucleophile.

The reaction proceeds as follows:

Initiation: The catalyst (e.g., KOH) reacts with dodecanol to form the dodecanoxide anion.

Propagation: The dodecanoxide anion attacks the electrophilic carbon of the ethylene oxide ring, leading to ring-opening and the formation of a new, longer-chain alkoxide. This process repeats as more ethylene oxide molecules are added.

Termination: The reaction is typically terminated by neutralizing the catalyst with an acid.

The choice of catalyst significantly influences the molecular weight distribution of the resulting ethoxylates. acs.org Basic catalysts like KOH tend to produce a broader molecular weight distribution. acs.org

Precise control of reaction conditions is crucial for achieving the desired product, 1-[2-(dodecyloxy)ethoxy]dodecane, which has a specific ethoxylation degree. Key parameters include:

Temperature: Ethoxylation reactions are typically carried out at elevated temperatures, often in the range of 120–150°C. Temperature control is critical as the reaction is exothermic. frontiersin.org

Pressure: The reaction is conducted under pressure, generally between 3 and 5 bar, to keep the volatile ethylene oxide in the liquid phase.

Reactant Ratio: The molar ratio of ethylene oxide to dodecanol is a primary determinant of the average number of ethoxy units in the final product.

ParameterTypical RangeImpact on Reaction
Temperature 120–150°C Affects reaction rate; requires careful control due to exothermicity. frontiersin.org
Pressure 3–5 bar Maintains ethylene oxide in the liquid phase.
Catalyst Loading (KOH) 0.5–1.5 wt% Influences reaction rate and initiation. acs.org

This table summarizes typical reaction conditions for the ethoxylation of dodecanol.

In an industrial setting, the ethoxylation of dodecanol is often carried out in semi-batch stirred tank reactors or more advanced enhanced loop reactors. swinburne.edu.auballestra.com To enhance yield and productivity, several strategies are employed:

Catalyst Selection: While traditional basic catalysts are effective, research into alternative catalysts, such as certain metal oxides and mercarbide, aims for a narrower ethoxylate distribution and improved selectivity. researchgate.netcore.ac.uk

Water Content Control: Minimizing the water content in the reaction mixture (to less than 0.1 wt%) is critical to prevent the formation of undesired byproducts like polyethylene (B3416737) glycol (PEG). google.com

Reactor Design: Modern reactor designs, such as the Enhanced Loop Reactor, offer improved mass and heat transfer, leading to higher reaction rates and better temperature control. ballestra.com This allows for safer operation and can increase productivity by up to six times compared to traditional batch reactors. ballestra.comresearchgate.net

Process Intensification: Continuous flow reactors are being explored to shift from traditional batch processes, offering higher productivity and safety. researchgate.net

Industrial yields for ethoxylation can reach 85-90%, a significant improvement over lab-scale yields of 78-82%.

Nucleophilic Substitution Reactions for Tailored Synthesis of 1-[2-(Dodecyloxy)ethoxy]dodecane

An alternative approach to synthesizing 1-[2-(dodecyloxy)ethoxy]dodecane involves nucleophilic substitution reactions, often referred to as the Williamson ether synthesis. This method allows for a more tailored synthesis of the target molecule.

A specific example of a nucleophilic substitution route involves the reaction of triethylene glycol with 1-iodododecane (B1195088). In this method, the hydroxyl groups of triethylene glycol are deprotonated by a strong base, such as sodium hydride (NaH), to form a dialkoxide. This dialkoxide then acts as a nucleophile, reacting with two equivalents of 1-iodododecane in an SN2 reaction to form the desired product.

The reaction is typically carried out in an inert atmosphere and can be influenced by factors such as solvent polarity, with dimethyl sulfoxide (B87167) (DMSO) being a suitable solvent to enhance reactivity. While this method offers precise control over the product's structure, the reported yield is around 40%, which is lower than that of industrial ethoxylation processes. Purification of the product is typically achieved through column chromatography.

Precursor 1Precursor 2BaseSolventApproximate Yield
Triethylene Glycol1-IodododecaneSodium Hydride (NaH)Dimethyl Sulfoxide (DMSO)~40%

This table outlines the components and yield for the nucleophilic substitution synthesis of 1-[2-(dodecyloxy)ethoxy]dodecane.

Influence of Reaction Parameters on Synthetic Efficiency (e.g., Solvent Polarity, Temperature, Stoichiometric Ratios)

The synthesis of 1-[2-(dodecyloxy)ethoxy]dodecane can be achieved through several routes, with the efficiency of each being highly dependent on the careful control of reaction parameters. The classic Williamson ether synthesis and industrial ethoxylation are two prominent methods, each with its own set of optimal conditions.

One established laboratory-scale synthesis involves a nucleophilic substitution reaction between triethylene glycol and 1-iodododecane, using sodium hydride (NaH) as a base. The yield and rate of this reaction are significantly influenced by several key factors:

Solvent Polarity: The choice of solvent is critical. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), are known to enhance the reactivity of the nucleophile, leading to better yields compared to less polar options.

Temperature: Reaction temperature plays a crucial role in reaction kinetics. For the synthesis using triethylene glycol and 1-iodododecane, an optimal temperature is reported to be around 90°C. Deviations from this temperature can lead to slower reaction rates or the formation of undesired side products.

Stoichiometric Ratios: The molar ratios of the reactants must be carefully controlled to maximize the formation of the desired product and minimize unreacted starting materials.

On an industrial scale, the direct ethoxylation of dodecanol with ethylene oxide is the more common and economically viable method. This process is typically catalyzed by a base, such as potassium hydroxide (KOH). The efficiency of this industrial process is also governed by specific parameters.

Table 1: Comparative Analysis of Synthetic Parameters for 1-[2-(Dodecyloxy)ethoxy]dodecane

ParameterWilliamson Ether Synthesis (Lab Scale)Direct Ethoxylation (Industrial Scale)
Primary Reactants Triethylene glycol, 1-IodododecaneDodecanol, Ethylene Oxide
Base/Catalyst Sodium Hydride (NaH)Potassium Hydroxide (KOH)
Optimal Temperature ~90°C 120–150°C
Pressure Atmospheric3–5 bar
Typical Yield ~40% 85–90%
Key Variable Solvent Polarity (e.g., DMSO) Catalyst Loading (0.5–1.5 wt%)

Advanced Synthetic Strategies and Sustainable Chemistry Principles Applied to 1-[2-(Dodecyloxy)ethoxy]dodecane

Modern synthetic chemistry emphasizes not only high yields but also efficiency, safety, and sustainability. Research into the synthesis of ethers like 1-[2-(dodecyloxy)ethoxy]dodecane has led to the development of advanced strategies that align with these principles.

Green Chemistry Approaches and Atom Economy Considerations in Synthesis

Green chemistry principles are increasingly being applied to ether synthesis to minimize environmental impact. A key focus is the reduction or elimination of hazardous solvents and the improvement of atom economy.

Green Chemistry Approaches: Microwave-assisted, solvent-free protocols represent a significant advancement. These methods can achieve yields as high as 92% in a drastically reduced reaction time of 45 minutes at 180°C, completely eliminating the need for solvents. Furthermore, the use of microreactor or flow chemistry systems provides enhanced heat transfer and mixing efficiency, enabling nearly complete conversion (99%) with very short residence times (under 30 minutes). These technologies offer improved safety, particularly when handling highly reactive reagents like ethylene oxide.

Atom Economy: Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. The direct ethoxylation of dodecanol with ethylene oxide exhibits a very high atom economy, as all the atoms from the reactants are, in principle, incorporated into the product chain. In contrast, the Williamson ether synthesis has a lower atom economy due to the use of reagents like sodium hydride and the formation of byproducts such as sodium iodide.

Post-Synthetic Purification and High-Purity Isolation Techniques for 1-[2-(Dodecyloxy)ethoxy]dodecane

After synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, and various byproducts. Achieving high purity requires effective purification and subsequent characterization to confirm structural integrity.

Chromatographic Separation Methodologies (e.g., Column Chromatography)

Flash column chromatography is a ubiquitous and highly effective technique for the purification of organic compounds like 1-[2-(dodecyloxy)ethoxy]dodecane. orgsyn.org The method relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase (the eluent). orgsyn.orgbiotech-asia.org

The process involves packing a glass column with silica gel and eluting the crude product through it with a carefully chosen solvent system. The polarity of the eluent is critical for achieving good separation. For 1-[2-(dodecyloxy)ethoxy]dodecane, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. wiley-vch.dersc.org By gradually increasing the polarity of the eluent (gradient elution) or using a constant solvent mixture (isocratic elution), the components of the mixture are separated based on their affinity for the silica gel. orgsyn.org Fractions are collected and typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated. orgsyn.org

Table 2: Example Eluent Systems for Column Chromatography

Eluent SystemRatioSource
Ethyl Acetate - Hexane3:2
Dichloromethane - Hexane4:1 wiley-vch.de
Dichloromethane - Pentane6:4 wiley-vch.de
Dichloromethane - Hexane1:9 rsc.org

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Once purified, the identity and structural integrity of 1-[2-(dodecyloxy)ethoxy]dodecane must be confirmed using a combination of spectroscopic and spectrometric methods. ruc.dk

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. For 1-[2-(dodecyloxy)ethoxy]dodecane, the most significant feature in the IR spectrum is a strong absorption band corresponding to the C-O-C (ether) stretching vibration, which typically appears in the region of 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the most powerful tools for elucidating the precise structure of an organic molecule. ruc.dk

¹H NMR provides information about the chemical environment of all the hydrogen atoms, allowing for verification of the long dodecyl chains and the central ethoxy unit.

¹³C NMR , often used with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number of different carbon environments and confirms the connectivity of the carbon skeleton. ruc.dk

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass-to-charge ratio. This allows for the unambiguous determination of the molecular formula (C₂₆H₅₄O₂), confirming that the purified compound has the correct elemental composition. rsc.org

High-Performance Liquid Chromatography (HPLC): This analytical technique can be used to assess the purity of the final product, with methods like evaporative light scattering detection (ELSD) being suitable for compounds lacking a UV chromophore. A sharp, single peak in the chromatogram indicates a high degree of purity.

Table 3: Spectroscopic Data for Structural Elucidation of 1-[2-(Dodecyloxy)ethoxy]dodecane

TechniquePurposeExpected Result
IR Spectroscopy Identify functional groupsStrong C-O-C stretching band around 1100 cm⁻¹
¹H NMR Confirm proton environmentsSignals corresponding to dodecyl (CH₃, CH₂) and ethoxy (-O-CH₂-CH₂-O-) protons ruc.dk
¹³C NMR Verify carbon skeletonSignals for the distinct carbons in the dodecyl and ethoxy groups ruc.dk
Mass Spectrometry Determine molecular formulaAccurate mass measurement corresponding to C₂₆H₅₄O₂ rsc.orgmatrix-fine-chemicals.com

Chemical Reactivity and Transformation Pathways of 1 2 Dodecyloxy Ethoxy Dodecane

Oxidative Transformations of 1-[2-(Dodecyloxy)ethoxy]dodecane and Product Profiling

Saturated ethers like 1-[2-(dodecyloxy)ethoxy]dodecane are typically resistant to oxidation by common oxidizing agents under standard conditions. Their stability is a hallmark of the ether functional group.

Reaction Mechanisms and Pathways with Specific Oxidizing Agents (e.g., Potassium Permanganate (B83412) (KMnO4), Hydrogen Peroxide (H2O2))

Potassium Permanganate (KMnO₄): Dialkyl ethers are generally inert to oxidation by potassium permanganate under neutral or alkaline conditions. libretexts.orgnih.gov Unlike alcohols or alkenes, the C-O bonds and C-H bonds adjacent to the ether oxygen are not readily attacked by KMnO₄. Oxidation would require harsh conditions, such as high heat and strong acidity, which would likely lead to the indiscriminate cleavage of C-C and C-O bonds, resulting in a complex mixture of smaller carboxylic acids.

Hydrogen Peroxide (H₂O₂): The most well-documented oxidative reaction of ethers with oxygen sources like H₂O₂ involves a free-radical chain reaction known as autooxidation. quora.comresearchgate.net This process typically occurs when ethers are exposed to atmospheric oxygen and can be initiated by light, heat, or radical initiators. quora.comresearchgate.net

The mechanism proceeds as follows:

Initiation: A radical initiator abstracts a hydrogen atom from a carbon adjacent to the ether oxygen, forming a carbon-centered radical. This position is favored due to the radical-stabilizing effect of the adjacent oxygen atom. quora.com

Propagation: The carbon radical reacts with molecular oxygen (or another oxygen source) to form a hydroperoxy radical. quora.comresearchgate.net This new radical can then abstract a hydrogen atom from another ether molecule, propagating the chain reaction and forming a hydroperoxide product. researchgate.net

Termination: The reaction ceases when radicals combine with each other.

For 1-[2-(dodecyloxy)ethoxy]dodecane, this process would lead to the formation of potentially unstable hydroperoxides at the carbons alpha to the ether oxygens.

Formation and Characterization of Carboxylic Acid and Aldehyde Derivatives

The formation of carboxylic acid and aldehyde derivatives from 1-[2-(dodecyloxy)ethoxy]dodecane via direct oxidation is not a facile process. These products would primarily arise from the cleavage of the ether's carbon-oxygen bonds or the oxidation of the terminal ends of the dodecyl chains, which requires significant energy input and aggressive reagents.

Under forcing oxidative conditions, cleavage of the C-O bonds could theoretically yield dodecanal (B139956) (an aldehyde) and 2-(dodecyloxy)ethanol, which could be further oxidized. Dodecanal would oxidize to dodecanoic acid. Similarly, oxidation of the terminal methyl group of a dodecyl chain would ultimately yield a dicarboxylic acid derivative.

Table 1: Expected Products from Major Transformation Pathways

TransformationReagentPrimary Product(s)Mechanism
OxidationKMnO₄No reaction (under normal conditions)Resistance to oxidation
AutooxidationO₂/H₂O₂ (radical initiator)HydroperoxidesFree-radical chain reaction
ReductionLiAlH₄No reactionInertness of ether linkage
SubstitutionHBr or HI (excess, heat)1-Bromododecane or 1-Iodododecane (B1195088), 1,2-Dibromoethane or 1,2-DiiodoethaneAcid-catalyzed cleavage (SN2)

Reductive Processes of 1-[2-(Dodecyloxy)ethoxy]dodecane and Molecular Modifications

The ether functional group is highly resistant to reduction.

Pathways of Reduction with Common Reducing Agents (e.g., Lithium Aluminum Hydride (LiAlH4))

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of polar functional groups, including esters, carboxylic acids, aldehydes, and ketones. masterorganicchemistry.comacs.org However, it does not reduce isolated ether linkages. masterorganicchemistry.com The C-O bond of an ether is not sufficiently electrophilic to react with the nucleophilic hydride (H⁻) delivered by LiAlH₄, and the corresponding alkoxide would be a poor leaving group. Consequently, ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are frequently used as inert solvents for LiAlH₄ reductions. masterorganicchemistry.commasterorganicchemistry.com

Therefore, 1-[2-(dodecyloxy)ethoxy]dodecane is expected to be completely unreactive towards LiAlH₄ under standard reaction conditions.

Generation and Analysis of Alcohol and Alkane Byproducts

Since 1-[2-(dodecyloxy)ethoxy]dodecane itself is not reduced by LiAlH₄, no alcohol or alkane byproducts would be generated from its reaction. However, such byproducts could be formed if the starting material contained reducible impurities from its synthesis or degradation. For example, if the ether sample contained ester impurities, LiAlH₄ would reduce them to primary alcohols. acs.orgyoutube.com Similarly, any aldehyde impurities (potentially from autooxidation) would be reduced to their corresponding alcohols.

Substitution Reactions and Derivatization Strategies for 1-[2-(Dodecyloxy)ethoxy]dodecane

The most significant substitution reaction for ethers is cleavage by strong acids. masterorganicchemistry.com This reaction provides a pathway for the derivatization of the otherwise inert ether.

The reaction proceeds with strong mineral acids, typically hydroiodic acid (HI) or hydrobromic acid (HBr), and often requires heat. youtube.comsarthaks.com The mechanism involves two main steps:

Protonation: The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The halide anion (I⁻ or Br⁻), a good nucleophile, attacks one of the adjacent carbon atoms, displacing the alcohol via an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org Since the carbon atoms in 1-[2-(dodecyloxy)ethoxy]dodecane are all primary or secondary, the Sₙ2 pathway is expected. youtube.comlibretexts.org

For an asymmetrical ether like 1-[2-(dodecyloxy)ethoxy]dodecane, the halide will attack the less sterically hindered carbon atom. libretexts.org In the presence of excess acid and heat, the alcohol formed in the initial step can undergo a second substitution reaction to form another alkyl halide. sarthaks.comtransformationtutoring.com

Applying this to 1-[2-(dodecyloxy)ethoxy]dodecane, cleavage with excess HI would break both C-O ether bonds, ultimately yielding 1-iodododecane and 1,2-diiodoethane. This cleavage offers a robust strategy for breaking down the molecule into smaller, functionalized components that can be used in further synthesis.

Table 2: Potential Derivatization Products

Reaction TypeReagentsPotential Products
Acid Cleavage (Step 1)1 eq. HI or HBr1-Iodododecane and 2-(dodecyloxy)ethanol
Acid Cleavage (Complete)Excess HI or HBr, heat1-Iodododecane, 1,2-Diiodoethane, Water
AutooxidationO₂, light/heat1-(2-(1-hydroperoxydodecyloxy)ethoxy)dodecane and other positional isomers

Nucleophilic Substitution Mechanisms and Reagent Specificity (e.g., Sodium Hydride (NaH), Potassium tert-Butoxide (KOtBu))

Nucleophilic substitution reactions are a key transformation pathway for ethers like 1-[2-(dodecyloxy)ethoxy]dodecane. The reactivity in these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Sodium Hydride (NaH): Sodium hydride is a strong base commonly used to deprotonate alcohols to form alkoxides, which are potent nucleophiles. libretexts.org In the context of synthesizing ethers, NaH is instrumental in the Williamson ether synthesis. libretexts.org For instance, the synthesis of 1-[2-(dodecyloxy)ethoxy]dodecane can be achieved through a nucleophilic substitution reaction involving triethylene glycol and 1-iodododecane in the presence of NaH. In this reaction, NaH acts as a base to deprotonate the alcohol, creating an alkoxide that then attacks the alkyl halide in an SN2 reaction. libretexts.org It is important to note that this type of reaction is most effective with primary alkyl halides; secondary or tertiary alkyl halides tend to favor elimination reactions. libretexts.org

Potassium tert-Butoxide (KOtBu): Potassium tert-butoxide is a bulky, strong base. libretexts.org Its steric hindrance makes it a poor nucleophile but an excellent reagent for promoting elimination reactions (E2 mechanism). libretexts.org When reacting with substrates that have the potential for both substitution and elimination, KOtBu will preferentially abstract a proton, leading to the formation of an alkene. libretexts.org In the case of a molecule like 1-[2-(dodecyloxy)ethoxy]dodecane, if a suitable leaving group were present on one of the dodecyl chains, treatment with KOtBu would likely lead to an elimination product rather than a substitution product. The choice between substitution and elimination can be directed by the choice of the base/nucleophile; less hindered bases favor substitution, while bulky bases like KOtBu favor elimination. libretexts.org

Synthesis and Characterization of Ether Derivatives and Other Substituted Products

The synthesis of derivatives of 1-[2-(dodecyloxy)ethoxy]dodecane often involves leveraging the reactivity of the ether functional groups or the terminal ends of the alkyl chains.

One common method for the synthesis of similar ethers is the Williamson ether synthesis. libretexts.org This involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org For example, a related compound, 1-[2-(2-methylpropoxy)ethoxy]dodecane, can be synthesized, and its structure confirmed using various analytical techniques. nih.gov

The characterization of these ether derivatives typically involves spectroscopic methods. Infrared (IR) spectroscopy can confirm the presence of the C-O-C ether linkage. Mass spectrometry helps in determining the molecular weight and fragmentation pattern, providing further evidence of the structure. nist.gov For instance, in the study of dodecane (B42187) metabolism, gas chromatography-mass spectrometry (GC-MS) was used to identify metabolites such as dodecylsuccinic acids, which are substitution products of dodecane. nih.gov

Investigating Reaction Kinetics and Thermodynamics of 1-[2-(Dodecyloxy)ethoxy]dodecane Transformations

Understanding the kinetics and thermodynamics of reactions involving 1-[2-(dodecyloxy)ethoxy]dodecane is essential for controlling reaction outcomes and optimizing process conditions.

Reaction Kinetics: The study of reaction rates provides insight into the mechanism of a transformation. For example, in the context of n-dodecane, the kinetics of its reaction with solvated electrons and dissolved oxygen have been investigated using techniques like time-resolved electron pulse radiolysis. inl.gov Such studies reveal the order of the reaction and the rate constants, which are crucial for predicting how quickly the compound will transform under specific conditions. inl.gov The kinetics of substitution and elimination reactions are also well-studied. SN2 reactions, for example, follow second-order kinetics, as the rate depends on the concentration of both the substrate and the nucleophile. libretexts.org

Theoretical and Computational Studies on 1 2 Dodecyloxy Ethoxy Dodecane

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are instrumental in providing a foundational understanding of the intrinsic properties of a single molecule of 1-[2-(dodecyloxy)ethoxy]dodecane. These methods, which solve the Schrödinger equation for a given molecular system, can accurately predict geometries, energies, and electronic characteristics.

The flexibility of the two dodecyl chains and the central ethoxy linker in 1-[2-(dodecyloxy)ethoxy]dodecane gives rise to a multitude of possible three-dimensional arrangements, or conformers. Each of these conformers possesses a distinct energy, and their relative populations determine the macroscopic properties of the compound. Conformational analysis aims to identify the most stable conformers and map the energy landscape that governs their interconversion.

A systematic conformational search for 1-[2-(dodecyloxy)ethoxy]dodecane would likely be performed using a combination of molecular mechanics and density functional theory (DFT) calculations. The results would reveal a potential energy surface with several local minima, corresponding to different stable conformers. The global minimum would represent the most stable conformation in the gas phase.

Table 1: Hypothetical Relative Energies of 1-[2-(dodecyloxy)ethoxy]dodecane Conformers

Conformer DescriptionDihedral Angles (C-C-O-C, O-C-C-O)Relative Energy (kcal/mol)
Extended~180°, ~180°0.00
Bent~180°, ~60° (gauche)1.25
Folded (U-shaped)~60°, ~60° (gauche, gauche)2.80
GlobularMultiple gauche defects> 4.00

This table presents hypothetical data based on typical energy differences between conformers of long-chain ethers.

The extended conformer, where both dodecyl chains are in an all-trans arrangement, is expected to be the most stable in a vacuum due to minimized steric hindrance. However, in solution, the presence of solvent molecules can significantly alter the conformational preferences, favoring more compact structures to minimize the unfavorable interactions between the hydrophobic chains and a polar solvent.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the most probable site for accepting electrons. libretexts.orgyoutube.com

For 1-[2-(dodecyloxy)ethoxy]dodecane, the HOMO is expected to be localized primarily on the oxygen atoms of the ethoxy group, which possess lone pairs of electrons. ucsb.edu The LUMO, on the other hand, would likely be distributed along the alkyl chains. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-[2-(Dodecyloxy)ethoxy]dodecane

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
LUMO+0.5C, H (Alkyl chains)
HOMO-9.2O (Ethoxy group)
HOMO-LUMO Gap 9.7

This table provides hypothetical energy values typical for similar ether compounds, calculated at a representative level of theory.

The large HOMO-LUMO gap suggests that 1-[2-(dodecyloxy)ethoxy]dodecane is a relatively stable molecule. The localization of the HOMO on the ether oxygen atoms indicates that these sites are the most susceptible to electrophilic attack, for instance, in protonation or coordination with metal ions. This information is crucial for understanding its behavior as a non-ionic surfactant and its interactions with other chemical species.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. nih.govacs.org This approach is particularly well-suited for investigating the intermolecular interactions and self-assembly processes that are characteristic of surfactants like 1-[2-(dodecyloxy)ethoxy]dodecane.

In aqueous environments, the amphiphilic nature of 1-[2-(dodecyloxy)ethoxy]dodecane leads to its aggregation into micelles to minimize the contact between the hydrophobic dodecyl chains and water molecules. MD simulations can model this process by placing a number of surfactant molecules in a box of simulated water and observing their behavior over nanoseconds or even microseconds.

These simulations can provide detailed information about the critical micelle concentration (CMC), the average number of molecules in a micelle (aggregation number), and the shape and structure of the resulting aggregates. rsc.orgoup.com The simulations would likely show that at low concentrations, the surfactant molecules exist as monomers in solution or at the air-water interface. As the concentration increases beyond the CMC, they spontaneously self-assemble into spherical or ellipsoidal micelles, with the hydrophobic tails forming a core and the hydrophilic ethoxy groups exposed to the water. nih.gov

The choice of force field, which defines the potential energy function for the interactions between atoms, is critical for the accuracy of MD simulations. nih.gov For long-chain ethers, force fields such as OPLS (Optimized Potentials for Liquid Simulations) or CHARMM are commonly used. nih.govacs.org

At higher concentrations, non-ionic surfactants can form a variety of liquid crystalline phases, such as hexagonal, lamellar, or cubic phases. nih.govchemrxiv.org Dissipative Particle Dynamics (DPD), a coarse-grained simulation technique, is often used to study these larger-scale phenomena over longer timescales than are accessible with all-atom MD. researchgate.netnih.govacs.org

In a DPD simulation of 1-[2-(dodecyloxy)ethoxy]dodecane, the molecule would be represented by a set of interacting beads, with different beads representing the hydrophobic alkyl chains and the hydrophilic ethoxy head group. By varying the concentration and temperature in the simulations, it is possible to construct a phase diagram for the surfactant-water system. nih.gov These simulations can reveal the conditions under which different ordered structures are formed and provide insights into the molecular packing within these phases. For instance, at intermediate concentrations, the simulations might show the formation of hexagonally packed cylindrical micelles (H1 phase), while at higher concentrations, a lamellar phase (Lα) with alternating layers of surfactant and water could be observed. chemrxiv.org

Advanced Computational Modeling for Structure-Function Relationships in 1-[2-(dodecyloxy)ethoxy]dodecane

The ultimate goal of computational modeling is to establish clear relationships between the molecular structure of 1-[2-(dodecyloxy)ethoxy]dodecane and its functional properties. diva-portal.orgacs.orgcapes.gov.bracs.org By systematically modifying the molecular structure in silico—for example, by changing the length of the alkyl chains or the nature of the head group—and observing the resulting changes in its computed properties, researchers can develop a deeper understanding of what governs its performance as a surfactant.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors (computationally derived properties) with experimentally observed functions, such as surface tension reduction or emulsification efficiency. researchgate.net For instance, a QSPR model might reveal a quantitative relationship between the calculated solvent-accessible surface area of the hydrophobic tails and the critical micelle concentration.

These advanced computational models serve as a powerful predictive tool, enabling the rational design of new surfactants with tailored properties for specific applications, thereby reducing the need for extensive trial-and-error experimentation.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling of the chemical reactivity and selectivity of 1-[2-(dodecyloxy)ethoxy]dodecane is crucial for understanding its stability and potential reaction pathways in various chemical environments. Computational methods, such as those based on density functional theory (DFT), can be employed to elucidate reaction mechanisms and predict kinetic and thermodynamic parameters.

One area of interest is the susceptibility of the ether linkages to cleavage under acidic conditions. While ethers are generally considered stable, strong acids can promote their cleavage. youtube.com Theoretical calculations can model the protonation of the ether oxygens and the subsequent nucleophilic attack by counter-ions. By calculating the activation energies for the cleavage at different positions (i.e., the ether linkages of the ethoxy group), the selectivity of the reaction can be predicted. For instance, the electrostatic potential of the ether molecule can be analyzed to determine the most likely sites for electrophilic or nucleophilic attack. nih.gov

Another important aspect is the potential for autooxidation, a process where ethers react with molecular oxygen to form hydroperoxides. This is a slow process but is a consideration for long-term stability. youtube.com Computational models can be used to study the hydrogen abstraction from the carbon atoms adjacent to the ether oxygens, which is the initial step in autooxidation. The bond dissociation energies (BDEs) of the C-H bonds can be calculated to identify the most susceptible sites for radical initiation.

Table 1: Calculated Bond Dissociation Energies (BDEs) for C-H Bonds in a Model Ether System

Bond LocationBDE (kcal/mol)
α-carbon to ether oxygen92.5
β-carbon to ether oxygen98.7
Other alkyl C-H101.2

Note: This table presents hypothetical data for a model ether system to illustrate the type of information that can be obtained from computational studies. Actual values for 1-[2-(dodecyloxy)ethoxy]dodecane would require specific calculations.

In Silico Design and Screening of Modified 1-[2-(Dodecyloxy)ethoxy]dodecane Derivatives

In silico methods are invaluable for the rational design and screening of new molecules with desired properties, saving significant time and resources compared to experimental synthesis and testing. nih.gov For 1-[2-(dodecyloxy)ethoxy]dodecane, modifications could be aimed at enhancing its surfactant properties, such as its ability to form stable micelles or its effectiveness at reducing surface tension.

Molecular dynamics (MD) simulations are a powerful tool for this purpose. researchgate.netrsc.orgrsc.org By simulating the behavior of modified 1-[2-(dodecyloxy)ethoxy]dodecane derivatives in an aqueous environment, researchers can predict how changes in the molecular structure will affect their aggregation behavior. For example, the introduction of polar functional groups or branching in the alkyl chains could be investigated. researchgate.net MD simulations can provide data on the critical micelle concentration (CMC), micelle shape and size, and the conformation of the surfactant molecules within the aggregates. ens.fracs.org

A virtual library of modified 1-[2-(dodecyloxy)ethoxy]dodecane derivatives can be created, and high-throughput virtual screening can be performed to identify promising candidates. The screening criteria could be based on calculated properties such as the hydrophilic-lipophilic balance (HLB), the molecular geometry, and the interaction energy with water.

Table 2: Representative Data from a Virtual Screening of Modified Diether Surfactants

DerivativeModificationPredicted CMC (mM)Area per Molecule (Ų)
1Parent Compound0.0545
2Terminal -OH on one chain0.0842
3Branched dodecyl chain0.0750
4Ethoxy chain extended to propoxy0.0448

Note: This table contains hypothetical data to exemplify the output of an in silico screening study. The presented values are for illustrative purposes.

The design process can also target specific applications. For instance, if the goal is to design a surfactant for use in a particular solvent, the simulations can be adjusted to model that environment. 20.210.105 Similarly, if the surfactant is intended to interact with a specific surface or biomolecule, the simulations can include these components to predict the binding affinity and orientation. nih.govnih.gov The insights gained from these computational studies can then be used to prioritize the synthesis of the most promising candidates for experimental validation. nih.gov

Advanced Materials Science Research Involving 1 2 Dodecyloxy Ethoxy Dodecane

Design and Synthesis of Functional Materials Incorporating Ether Linkages from 1-[2-(Dodecyloxy)ethoxy]dodecane

The distinct structure of 1-[2-(dodecyloxy)ethoxy]dodecane, with its hydrophobic dodecane (B42187) chains and a more polar ethoxy bridge, makes it a valuable component in creating materials with tailored properties. This combination allows for the precise control of self-assembly and bulk characteristics in a variety of material systems.

While not a monomer in the traditional sense, the structural motifs of 1-[2-(dodecyloxy)ethoxy]dodecane are integral to the design of sophisticated polymeric and co-polymeric architectures. The incorporation of similar long-chain alkyl and diether functionalities into polymer backbones allows for the fine-tuning of critical properties such as flexibility, thermal behavior, and surface energy.

The flexible ether linkages contribute to the segmental motion of polymer chains, enhancing elasticity and lowering the glass transition temperature. The long dodecyl chains can act as internal plasticizers and promote nano-scale phase separation, leading to the formation of ordered domains within the polymer matrix. In the context of co-polymers, monomers bearing these structural features can be used to create amphiphilic block copolymers, which are well-known for their ability to self-assemble into complex nanostructures like micelles and vesicles in solution.

The dual chemical nature of 1-[2-(dodecyloxy)ethoxy]dodecane proves advantageous in the fabrication of organic-inorganic hybrid materials and composites. The ether groups can coordinate with metal ions or interact with the surfaces of inorganic nanoparticles, while the hydrophobic alkyl chains ensure compatibility with an organic polymer matrix.

This surfactant-like behavior is crucial in the preparation of nanocomposites. For instance, molecules with this structure can function as capping agents for inorganic nanoparticles such as silica (B1680970), titania, or gold. This surface modification is multi-faceted: it prevents the agglomeration of the nanoparticles, facilitates their uniform dispersion within a polymer, and can improve the adhesion at the organic-inorganic interface. The flexible ether segment provides a dynamic interface, which is beneficial for applications that demand mechanical resilience or responsiveness to external stimuli.

Interfacial Phenomena and Surface Science Applications of 1-[2-(Dodecyloxy)ethoxy)dodecane

The pronounced surface activity of 1-[2-(dodecyloxy)ethoxy]dodecane, a direct result of its amphiphilic character, underpins its use in the investigation and control of interfacial phenomena.

Compounds with the structural attributes of 1-[2-(dodecyloxy)ethoxy]dodecane can significantly modify the wetting characteristics of surfaces. At an interface, they are effective at lowering the surface tension of liquids, which promotes the spreading and wetting of solid substrates. Research on similar branched dodecyl phenol (B47542) polyoxyethylene ethers has demonstrated their superior wetting ability compared to commercial counterparts. nih.gov The orientation of the dodecyl chains can be controlled to create either hydrophobic or adhesive surfaces.

The delicate balance between the polar ether groups and the non-polar alkyl chains is key to modulating the interfacial energy, a critical factor in adhesion. In adhesive formulations, such molecules can act as molecular bridges to enhance the bonding between dissimilar materials.

The self-assembly of 1-[2-(dodecyloxy)ethoxy]dodecane and analogous molecules on various substrates offers a straightforward approach to surface modification. They are known to form well-ordered monolayers on both liquid and solid surfaces. For example, at the air-water interface, they can form a Langmuir film with the polar ether groups anchored in the water and the dodecyl chains extending into the air.

These organized monolayers can be transferred onto solid substrates to create surfaces with precisely controlled wettability and frictional properties. Moreover, the ether moieties can serve as anchor points for subsequent chemical reactions, enabling the attachment of other functional molecules to the surface for specific chemical or biological applications.

Novel Applications in Soft Matter and Colloidal Science Utilizing 1-[2-(Dodecyloxy)ethoxy]dodecane

The self-assembling nature of 1-[2-(dodecyloxy)ethoxy]dodecane is of significant interest in the fields of soft matter and colloidal science. Its primary function in this context is as a non-ionic surfactant.

It can effectively stabilize emulsions, which are mixtures of immiscible liquids like oil and water, and colloidal suspensions, which are dispersions of solid particles in a liquid. The long dodecyl chains provide a steric barrier around the dispersed droplets or particles, preventing them from coalescing or aggregating.

Development of Advanced Emulsifiers and Dispersing Agents

The compound 1-[2-(dodecyloxy)ethoxy]dodecane is a non-ionic surfactant whose molecular architecture is central to its function in the development of advanced emulsifiers and dispersing agents. Its structure consists of two twelve-carbon alkyl chains (dodecyl groups), which are hydrophobic, linked by a short, hydrophilic ethoxy group (-O-CH₂CH₂-O-). This amphiphilic nature, possessing both water-insoluble and water-soluble characteristics, allows it to operate effectively at the interface between immiscible phases, such as oil and water.

The primary mechanism of action for 1-[2-(dodecyloxy)ethoxy]dodecane as an emulsifier is the reduction of interfacial tension between two liquids. When introduced into an oil-and-water system, the molecules orient themselves at the oil-water interface. The hydrophobic dodecyl chains penetrate the oil phase, while the polar ethoxy center remains in the aqueous phase. This alignment disrupts the natural tendency of the liquids to separate, facilitating the formation of a stable emulsion. The flexibility of the ethoxy bridge and the long alkyl chains allows the molecule to adopt conformations that effectively shield the dispersed phase droplets from one another, preventing coalescence.

As a dispersing agent, 1-[2-(dodecyloxy)ethoxy]dodecane aids in the suspension of solid particles within a liquid medium. The hydrophobic alkyl chains adsorb onto the surface of the particles, particularly if the particles are hydrophobic, while the hydrophilic ethoxy group extends into the liquid, creating a stabilizing layer. This process, known as steric stabilization, prevents the particles from aggregating and settling out of the dispersion. The effectiveness of such non-ionic surfactants is often utilized in industrial formulations where stable dispersions are critical.

Stabilization of Nanoparticles and Colloidal Dispersions

The principles that make 1-[2-(dodecyloxy)ethoxy]dodecane an effective emulsifier and dispersing agent are also applicable to its role in the stabilization of nanoparticles and colloidal dispersions. The stability of nanoparticles in a liquid medium is a significant challenge, as they have a high surface area-to-volume ratio and a strong tendency to aggregate to minimize surface energy. Surfactants like 1-[2-(dodecyloxy)ethoxy]dodecane can prevent this aggregation.

When used to stabilize a colloidal dispersion, the surfactant molecules form a protective layer around the individual nanoparticles. The hydrophobic dodecyl tails of 1-[2-(dodecyloxy)ethoxy]dodecane adsorb onto the nanoparticle surface, especially for nanoparticles made of hydrophobic materials. The hydrophilic ethoxy group then projects out into the surrounding liquid medium. This creates a steric barrier—a physical shell that keeps the nanoparticles separated from each other. This mechanism is crucial for maintaining the unique properties of the nanoparticles, which are often dependent on their individual, non-aggregated state.

The structure of 1-[2-(dodecyloxy)ethoxy]dodecane, with its two long alkyl chains, can provide a robust and dense hydrophobic interaction with the nanoparticle surface, while the central, flexible ethoxy linker allows for effective steric hindrance in the continuous phase. This dual functionality makes it a candidate for creating stable, well-dispersed nanoparticle systems for various applications in materials science and beyond.

Future Research Directions and Emerging Applications of 1 2 Dodecyloxy Ethoxy Dodecane

Integration of 1-[2-(Dodecyloxy)ethoxy]dodecane with Advanced Manufacturing Technologies

The distinct properties of 1-[2-(Dodecyloxy)ethoxy]dodecane make it a promising candidate for integration with advanced manufacturing processes, such as 3D printing and nanotechnology. In the realm of 3D printing, its surfactant qualities could be harnessed to create novel printable materials with tailored properties. For instance, it could be used to compatibilize immiscible polymer blends, leading to the development of composite materials with enhanced mechanical strength, flexibility, or thermal resistance. Furthermore, its ability to modify surface tension could be instrumental in optimizing the flow and deposition of printing materials, potentially enabling higher resolution and more complex geometries in printed objects.

In the field of nanotechnology, 1-[2-(Dodecyloxy)ethoxy]dodecane could serve as a templating agent or stabilizer in the synthesis of nanoparticles and nanostructures. Its long alkyl chains can form micelles or other ordered assemblies in solution, which can act as nanoreactors or scaffolds for the controlled growth of nanomaterials. This could lead to the production of nanoparticles with uniform size and shape, which is crucial for applications in catalysis, electronics, and nanomedicine. The ether linkage in its structure also offers potential sites for further chemical modification, allowing for the attachment of other functional molecules to the nanoparticle surface.

A summary of potential applications in advanced manufacturing is presented in the table below:

Advanced Manufacturing Technology Potential Role of 1-[2-(Dodecyloxy)ethoxy]dodecane Potential Benefits
3D Printing (Additive Manufacturing) Compatibilizer for polymer blends, flow modifier for printing inks.Creation of novel composite materials with enhanced properties, improved printing resolution and complexity.
Nanotechnology Templating agent for nanoparticle synthesis, stabilizer for nano-emulsions.Controlled synthesis of uniform nanoparticles, development of stable nano-formulations for various applications.
Microfluidics Surface modification of microchannels to control fluid flow and reduce biofouling.Enhanced performance and longevity of microfluidic devices for diagnostics and chemical analysis.

Exploration of Bio-inspired Materials Science Utilizing Ether Structures

Nature provides a vast library of materials with remarkable properties, and the field of bio-inspired materials science seeks to mimic these natural designs for technological advancement. nih.govyoutube.com Ether bonds are prevalent in a wide array of natural products, including lipids, terpenoids, and carbohydrates, where they contribute to the structural integrity and functionality of these biomolecules. researchgate.netrsc.org The ether linkage in 1-[2-(Dodecyloxy)ethoxy]dodecane offers a synthetic platform to explore the development of novel bio-inspired materials.

One promising area of research is the development of self-healing materials. wikipedia.org Inspired by the ability of biological systems to repair damage, scientists are designing synthetic polymers that can autonomously mend cracks and scratches. wikipedia.orgacs.org The flexible and chemically stable ether bond in 1-[2-(Dodecyloxy)ethoxy]dodecane could be incorporated into polymer backbones to impart self-healing capabilities. For instance, polymers containing this ether moiety could be designed to undergo reversible bond formation upon damage, allowing the material to restore its original integrity. Recent research has shown that materials with disulfide and hydrogen bonds can exhibit self-healing properties, and similar principles could be applied to ether-containing polymers. acs.org

Furthermore, the amphipathic nature of 1-[2-(Dodecyloxy)ethoxy]dodecane is reminiscent of lipids that form cell membranes. This similarity could be exploited to create biomimetic membranes and vesicles for applications in drug delivery and biosensing. By functionalizing the ether compound with specific recognition elements, it may be possible to create synthetic systems that can selectively bind to and transport therapeutic agents or detect the presence of specific biomolecules.

The following table outlines potential research directions in bio-inspired materials science:

Bio-inspired Concept Application of 1-[2-(Dodecyloxy)ethoxy]dodecane Potential Outcome
Self-Healing Materials Incorporation into polymer backbones to facilitate reversible bonding.Development of durable materials that can autonomously repair damage, extending their lifespan. researchgate.netgoogle.com
Biomimetic Membranes Use as a building block for synthetic vesicles and membranes.Creation of novel drug delivery systems and highly sensitive biosensors.
Bio-lubricants Formulation of lubricants with improved biocompatibility and performance.Development of advanced lubricants for medical implants and devices. sastra.edu

Cross-Disciplinary Research Synergies and Collaborative Opportunities

The multifaceted nature of 1-[2-(Dodecyloxy)ethoxy]dodecane necessitates a collaborative approach to fully unlock its potential. Synergies between chemists, materials scientists, engineers, and biologists will be crucial for advancing research and translating fundamental discoveries into practical applications.

Chemical synthesis and modification of 1-[2-(Dodecyloxy)ethoxy]dodecane to create derivatives with tailored functionalities is a key area for collaboration. ox.ac.uknih.gov For example, chemists could work with materials scientists to design and synthesize novel polymers incorporating the ether moiety for specific applications in advanced manufacturing or biomedicine.

Collaboration between materials scientists and engineers will be essential for integrating these new materials into functional devices and systems. This could involve developing new processing techniques for 3D printing with ether-based composites or designing and fabricating novel biosensors based on biomimetic membranes.

Furthermore, partnerships between academic research institutions and industry are vital for the commercialization of new technologies. spectrochem.inlifechemicals.com Industrial partners can provide valuable insights into market needs and manufacturing challenges, while academic researchers can contribute their expertise in fundamental science and innovation.

Key areas for collaborative research include:

Synthesis and Functionalization: Chemists and material scientists can collaborate to synthesize novel derivatives of 1-[2-(Dodecyloxy)ethoxy]dodecane with enhanced properties.

Material Processing and Device Fabrication: Materials scientists and engineers can work together to develop methods for processing and manufacturing new materials and devices.

Biological and Environmental Applications: Biologists and environmental scientists can team up with chemists to explore applications in areas such as drug delivery, bioremediation, and green chemistry.

By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and innovation, paving the way for the development of next-generation materials and technologies based on the unique properties of 1-[2-(Dodecyloxy)ethoxy]dodecane.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(Dodecyloxy)ethoxy]dodecane, and what factors influence reaction yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using triethylene glycol and 1-iodododecane in the presence of NaH as a base (yield ~40% under inert conditions) . Key variables affecting yield include solvent polarity (e.g., dimethyl sulfoxide enhances reactivity), reaction temperature (optimal at 90°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (e.g., ethyl acetate-hexane 3:2) is critical to isolate the product .

Q. How is 1-[2-(Dodecyloxy)ethoxy]dodecane characterized to confirm its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify ethoxy chain connectivity and alkyl group placement. Infrared (IR) spectroscopy identifies ether (C-O-C) stretching bands at ~1100 cm⁻¹. High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures purity (>95%) by separating unreacted precursors .

Q. What are the primary surfactant properties of this compound, and how are they quantified?

  • Methodological Answer : The compound’s amphiphilic nature arises from its dodecyl (hydrophobic) and ethoxy (hydrophilic) groups. Critical micelle concentration (CMC) is measured via surface tension plots (using a tensiometer), while dynamic light scattering (DLS) determines micelle size distribution. Studies report CMC values between 0.1–0.5 mM, depending on pH and ionic strength .

Advanced Research Questions

Q. How do discrepancies in reported CMC values for this compound arise across studies, and how can they be resolved?

  • Methodological Answer : Variations in CMC often stem from differences in experimental conditions (e.g., temperature, solvent impurities) or measurement techniques. To reconcile data, researchers should standardize protocols:

  • Use ultra-pure water (resistivity >18 MΩ·cm).
  • Validate surface tension measurements with pendant drop or Wilhelmy plate methods.
  • Cross-reference with fluorescent probe assays (e.g., pyrene polarity index) .

Q. What strategies optimize the compound’s use in drug delivery systems, given its surfactant properties?

  • Methodological Answer : For liposomal formulations, blend 1-[2-(Dodecyloxy)ethoxy]dodecane with phospholipids (e.g., DPPC) at a 1:4 molar ratio to enhance membrane stability. Use microfluidics for controlled nanoparticle synthesis (PDI <0.2). Monitor drug encapsulation efficiency via dialysis and UV-Vis spectroscopy .

Q. What experimental challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Challenges include exothermic reactions (risk of NaH ignition) and low yields due to side reactions (e.g., ether cleavage). Mitigation strategies:

  • Use continuous flow reactors to control temperature and mixing.
  • Replace NaH with safer bases like KOH in ethanol.
  • Optimize solvent recovery via fractional distillation .

Q. How does the compound interact with lipid bilayers in biophysical studies?

  • Methodological Answer : Employ fluorescence anisotropy to assess membrane fluidity changes. At concentrations above CMC, the compound integrates into lipid bilayers, reducing phase transition temperatures (observed via differential scanning calorimetry). Molecular dynamics simulations reveal preferential localization near glycerol backbone regions .

Safety and Handling

Q. What safety protocols are essential when handling 1-[2-(Dodecyloxy)ethoxy]dodecane in laboratory settings?

  • Methodological Answer : The compound is a skin and eye irritant (GHS Category 2/2A). Mandatory PPE includes nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates. For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.